Thieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of various enzymes involved in cancer pathways. This compound belongs to the thieno[3,2-d]pyrimidine class, which is characterized by a fused thiophene and pyrimidine ring structure. The carboxylic acid functional group at the 6-position enhances its reactivity and potential for biological interactions.
Thieno[3,2-d]pyrimidine-6-carboxylic acid is synthesized through various chemical methods and can be obtained from commercial suppliers. It is classified under organic compounds and specifically as a heterocyclic aromatic compound. Its derivatives have been explored for their pharmacological properties, particularly in cancer treatment and as inhibitors of sirtuin proteins and enhancer of zeste homolog 2.
The synthesis of thieno[3,2-d]pyrimidine-6-carboxylic acid typically involves several key steps:
Thieno[3,2-d]pyrimidine-6-carboxylic acid features a fused bicyclic structure comprising a thiophene ring and a pyrimidine ring. The molecular formula is , with a molecular weight of approximately 194.21 g/mol. The compound's structure can be represented as follows:
The presence of the carboxylic acid group at position 6 allows for potential hydrogen bonding interactions which are crucial for its biological activity.
Thieno[3,2-d]pyrimidine-6-carboxylic acid can undergo several chemical reactions:
Reagents commonly employed include:
Thieno[3,2-d]pyrimidine-6-carboxylic acid acts primarily as an inhibitor of enhancer of zeste homolog 2 (EZH2) and sirtuin proteins (SIRT1, SIRT2, SIRT3).
Thieno[3,2-d]pyrimidine-6-carboxylic acid typically appears as a solid at room temperature with a melting point that varies based on purity but generally falls within the range of 150–160 °C.
The compound exhibits moderate solubility in polar solvents such as water and ethanol due to its carboxylic acid group. Its reactivity profile includes susceptibility to both oxidation and reduction reactions as previously mentioned.
Thieno[3,2-d]pyrimidine-6-carboxylic acid has several notable applications in scientific research:
The thieno[3,2-d]pyrimidine-6-carboxamide scaffold represents a breakthrough in sirtuin inhibitor design due to its precise structural mimicry of nicotinamide within the conserved C-pocket of SIRT1/2/3. X-ray crystallographic studies of compound 11c (IC50 = 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively) bound to SIRT3 revealed that the carboxamide group forms four hydrogen bonds with conserved residues (Asp169, Asn229, and backbone atoms) in the catalytic domain [1] [3]. This high-affinity interaction occupies the nicotinamide-binding sub-site, preventing NAD+ coordination essential for the deacetylation reaction [2].
Table 1: Inhibitory Potency of Key Thieno[3,2-d]pyrimidine Derivatives
Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Structural Features |
---|---|---|---|---|
11c | 3.6 | 2.7 | 4.0 | Parent compound; occupies C-pocket and substrate channel |
28 | 12.4 | 9.8 | 15.2 | Optimized lipophilicity; improved cell permeability |
31 | 8.9 | 6.3 | 11.7 | Extended aliphatic chain; enhanced mitochondrial uptake |
Critically, the thieno[3,2-d]pyrimidine core extends through the substrate channel via its aliphatic side chains, forming hydrophobic interactions with Phe180, Leu215, and Val292 in SIRT3. This dual-pocket occupation explains the >1000-fold potency increase compared to early nicotinamide-based inhibitors [1] [3]. The structural adaptability of this chemotype allows optimization for isoform selectivity—introduction of bulky substituents at the 4-position of the thienopyrimidine ring selectively disrupts binding to SIRT2's shallower substrate channel while maintaining SIRT1/3 affinity [6].
Beyond competitive inhibition, thieno[3,2-d]pyrimidine derivatives demonstrate allosteric modulation by stabilizing catalytically inactive sirtuin conformations. Crystallographic analyses reveal that binding of compound 28 induces conformational changes in the SIRT3 cofactor-binding loop (residues 216-225), displacing key residues required for NAD+ orientation [3]. This allosteric disruption prevents proper positioning of the nicotinamide ribose moiety, effectively halting the base-exchange step of the deacetylation reaction [2].
The inhibitors exploit a unique "selectivity pocket" adjacent to the C-pocket that differs among sirtuin isoforms. In SIRT3, this pocket accommodates branched aliphatic chains (e.g., isopropyl or cyclopentyl groups), enhancing binding affinity through van der Waals interactions with Val233 and Phe294. Molecular dynamics simulations show that occupation of this pocket triggers long-range stabilization of the "inhibitory loop" (residues 140-150), reducing protein flexibility by 40% compared to apo-SIRT3 [3] [6]. This dual mechanism—competitive C-pocket occupation plus allosteric loop stabilization—explains the sustained inhibition even at sub-stoichiometric inhibitor concentrations observed in enzymatic assays [1].
The mitochondrial localization of thieno[3,2-d]pyrimidine-based SIRT3 inhibitors enables dual modulation of neurodegeneration pathways by simultaneously enhancing antioxidant defenses and suppressing neurotoxic protein aggregation. In cellular models of Huntington's disease, compound 31 (5 μM) reduced mutant huntingtin aggregates by 62% through SIRT3-mediated suppression of PGC-1α hyperacetylation, restoring mitochondrial biogenesis [2] [8].
Table 2: Neuroprotective Mechanisms of Thieno[3,2-d]pyrimidine Derivatives
Pathway | Target Effect | Functional Outcome | Experimental Evidence |
---|---|---|---|
Oxidative Stress | SOD2 deacetylation blocked | ↑ Mitochondrial ROS scavenging (3.5-fold) | ↓ Lipid peroxidation in neuron cultures; improved cell viability |
Protein Aggregation | PGC-1α acetylation restored | ↑ Mitochondrial biogenesis; ↓ mutant huntingtin aggregates | 62% reduction in huntingtin inclusions in HD models |
Metabolic Reprogramming | PDH deacetylation inhibited | ↑ Pyruvate flux to TCA cycle; ↓ lactate production | Improved ATP generation in stressed neurons |
Simultaneously, these inhibitors preserve acetylated SOD2 (K68ac), maintaining its maximal antioxidant activity. In microglia exposed to Aβ1-42 oligomers, 11c increased SOD2 activity by 5-fold, reducing mitochondrial superoxide accumulation by 78% [2] [8]. This dual action—reducing proteotoxicity while enhancing antioxidant capacity—positions thieno[3,2-d]pyrimidine carboxamides as unique multi-pathway modulators for neurodegenerative conditions where mitochondrial dysfunction is a hallmark pathology.
The compounds' ability to cross the blood-brain barrier was demonstrated via 14C-labeled compound 28, showing brain/plasma ratios of 0.8 in murine models after intravenous administration. This pharmacokinetic property, combined with their mitochondrial targeting, enables therapeutic engagement of neuronal SIRT3 [3] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2